Welcome to the BenchChem Online Store!
molecular formula C17H19NO2S B8604139 4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}-N,N-dimethylaniline CAS No. 120654-20-8

4-{2-[4-(Methanesulfonyl)phenyl]ethenyl}-N,N-dimethylaniline

Cat. No. B8604139
M. Wt: 301.4 g/mol
InChI Key: DUQGYQXFFYDHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04792208

Procedure details

To a solution of 2.8 g (0.07 mol) of 60% sodium hydride dispersion, 7.46 g (0.05 mole) N,N-dimethylaminobenzaldehyde, and 100 mL of dry, freshly distilled 1,2-dimethoxyethane (DME) under nitrogen, at room temperature, was added 15.3 g (0.05 mole) diethyl 4-methylsulfonylbenzylphosphonate with vigorous stirring. The mixture immediately turned bright yellow. The mixture was heated at reflux for 2 hours. After cooling the very bright yellow solution was poured over 300 g of crushed ice under nitrogen blanket. The bright yellow solid was collected by filtration, washed with water, and air dried. Recrystallization from a 1:1 mixture of absolute ethanol and dry pyridine yielded 9.97 g (66%) of bright yellow crystals mp 242°-243° C.
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
7.46 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two
Quantity
15.3 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][N:4]([C:6]1[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=1C=O)[CH3:5].[CH3:14][S:15]([C:18]1[CH:32]=[CH:31][C:21]([CH2:22]P(=O)(OCC)OCC)=[CH:20][CH:19]=1)(=[O:17])=[O:16].[CH3:33]OCCOC>>[CH3:5][N:4]([CH3:3])[C:6]1[CH:7]=[CH:10][C:11]([CH:33]=[CH:22][C:21]2[CH:20]=[CH:19][C:18]([S:15]([CH3:14])(=[O:16])=[O:17])=[CH:32][CH:31]=2)=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
7.46 g
Type
reactant
Smiles
CN(C)C1=C(C=O)C=CC=C1
Step Two
Name
ice
Quantity
300 g
Type
reactant
Smiles
Step Three
Name
Quantity
15.3 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(CP(OCC)(OCC)=O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the very bright yellow solution
FILTRATION
Type
FILTRATION
Details
The bright yellow solid was collected by filtration
WASH
Type
WASH
Details
washed with water, and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Recrystallization
ADDITION
Type
ADDITION
Details
from a 1:1 mixture of absolute ethanol and dry pyridine

Outcomes

Product
Name
Type
product
Smiles
CN(C1=CC=C(C=C1)C=CC1=CC=C(C=C1)S(=O)(=O)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 9.97 g
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.